molecular formula C17H10BrF3N2 B11831985 4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile

4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B11831985
M. Wt: 379.2 g/mol
InChI Key: BEZIHWAWOQUDLE-UHFFFAOYSA-N
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Description

4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a trifluoromethyl group, and a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile typically involves the condensation of 2-bromobenzaldehyde with 4-amino-2-(trifluoromethyl)benzonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-bromophenyl)methylidene]amino]-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 2-{[(E)-(4-bromophenyl)methylidene]amino}benzonitrile

Uniqueness

4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H10BrF3N2

Molecular Weight

379.2 g/mol

IUPAC Name

4-[(2-bromophenyl)methylideneamino]-5-ethenyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C17H10BrF3N2/c1-2-11-7-13(9-22)14(17(19,20)21)8-16(11)23-10-12-5-3-4-6-15(12)18/h2-8,10H,1H2

InChI Key

BEZIHWAWOQUDLE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1N=CC2=CC=CC=C2Br)C(F)(F)F)C#N

Origin of Product

United States

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